molecular formula C17H21N3O3 B11071701 N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11071701
M. Wt: 315.37 g/mol
InChI Key: WWPHQESXXWFYOJ-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cycloheptyl group, a methoxyphenyl group, and a carboxamide group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via nucleophilic substitution reactions. For example, a cycloheptyl halide can react with a nucleophilic intermediate of the oxadiazole compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. Methoxybenzene can be used as a starting material, which undergoes nitration, reduction, and subsequent coupling reactions to attach to the oxadiazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxadiazole compound with an amine under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions, such as in the presence of catalysts or under reflux.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a different position of the methoxy group.

    N-cycloheptyl-3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a chloro group instead of a methoxy group.

    N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-thiadiazole-5-carboxamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific combination of its functional groups and the oxadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-cycloheptyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H21N3O3/c1-22-14-10-6-7-12(11-14)15-19-17(23-20-15)16(21)18-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,18,21)

InChI Key

WWPHQESXXWFYOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NC3CCCCCC3

Origin of Product

United States

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